Magnesium monoperoxyphthalate
Overview
Description
Preparation Methods
Magnesium monoperoxyphthalate is typically synthesized through the reaction of magnesium salts with monoperoxyphthalic acid. The reaction conditions often involve the use of water as a solvent, and the product is usually obtained as a hexahydrate. Industrial production methods focus on ensuring the stability and purity of the compound, often involving crystallization and purification steps to achieve the desired quality .
Chemical Reactions Analysis
Magnesium monoperoxyphthalate undergoes several types of chemical reactions, primarily oxidation reactions. Some of the key reactions include:
Baeyer-Villiger Oxidation: Converts ketones to esters.
Prilezhaev Reaction: Epoxidation of alkenes.
Oxidation of Sulfides: Produces sulfoxides and sulfones.
Oxidation of Amines: Produces amine oxides.
Oxidative Cleavage of Hydrazones: Breaks down hydrazones into smaller fragments.
Common reagents used in these reactions include various solvents and catalysts that facilitate the oxidation process. The major products formed from these reactions are esters, epoxides, sulfoxides, sulfones, and amine oxides .
Scientific Research Applications
Magnesium monoperoxyphthalate has a wide range of applications in scientific research:
Chemistry: Used as an oxidant in organic synthesis, particularly in the synthesis of complex molecules and intermediates.
Medicine: Explored as a potential antibacterial agent in mouthwashes and toothpaste.
Mechanism of Action
The mechanism of action of magnesium monoperoxyphthalate involves the generation of reactive oxygen species (ROS) that facilitate oxidation reactions. These ROS interact with various molecular targets, leading to the oxidation of substrates such as ketones, alkenes, sulfides, and amines. The pathways involved in these reactions are typically radical-mediated, allowing for efficient and selective oxidation .
Comparison with Similar Compounds
Magnesium monoperoxyphthalate is often compared with other peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). While both compounds are used as oxidants, this compound has certain advantages:
Stability: More stable in the solid state compared to mCPBA.
Safety: Safer to handle and use in large-scale and industrial reactions.
Cost: Lower cost of production.
Similar compounds include:
- Meta-chloroperoxybenzoic acid (mCPBA)
- Potassium hydrogen persulfate (Oxone)
- Hydrogen peroxide
This compound’s unique properties, such as its water solubility and broad-spectrum biocidal effect, make it a valuable reagent in various applications .
Properties
IUPAC Name |
magnesium;2-carboxybenzenecarboperoxoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H6O5.Mg/c2*9-7(10)5-3-1-2-4-6(5)8(11)13-12;/h2*1-4,12H,(H,9,10);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOZZBNFRIZETM-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10MgO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78948-87-5, 84665-66-7 | |
Record name | Dihydrogen bis[monoperoxyphthalato(2-)-O1,OO1]magnesate(2-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Magnesate(2-), bis[2-carboxybenzenecarboperoxoato(2-)-κOO,κO']-, hydrogen, hydrate (1:2:6), (T-4) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.871 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAGNESIUM MONOPEROXYPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN884S965H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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